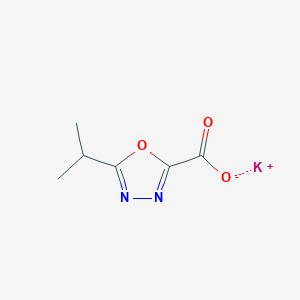

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 888504-28-7) is a heterocyclic potassium salt featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a carboxylate group at position 2. Its molecular formula is C₄H₃KN₂O₃, with an average molecular weight of 166.18 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, notably in the production of antiretroviral drugs such as Raltegravir . The potassium counterion enhances solubility in polar solvents, making it advantageous for reaction conditions requiring ionic intermediates.

Properties

Molecular Formula |

C6H7KN2O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

potassium;5-propan-2-yl-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C6H8N2O3.K/c1-3(2)4-7-8-5(11-4)6(9)10;/h3H,1-2H3,(H,9,10);/q;+1/p-1 |

InChI Key |

XSSCLGYEUFUYRH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=NN=C(O1)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Acylhydrazide Intermediate

The initial step involves synthesizing the acylhydrazide precursor, which is crucial for the subsequent cyclization. This is achieved by reacting an appropriate acid chloride with hydrazine hydrate:

R–COCl + NH₂NH₂·H₂O → R–CONHNH₂ + HCl

- Reagents: Acid chloride derived from isobutyric acid (to introduce the propan-2-yl group), hydrazine hydrate.

- Conditions: Reflux in a suitable solvent such as ethanol or acetonitrile, with a base like triethylamine to neutralize HCl.

- Notes: The reaction is typically performed at low temperature (0–5°C) to control exothermicity and improve yield.

Step 2: Cyclization to Form the 1,3,4-Oxadiazole Ring

The acylhydrazide undergoes cyclodehydration to form the oxadiazole ring. This is commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃):

R–CONHNH₂ + POCl₃ → 5-(propan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride (intermediate)

- Conditions: Reflux in an inert solvent (e.g., dichloromethane) with controlled addition of POCl₃.

- Outcome: Formation of a chlorinated oxadiazole intermediate, which can be hydrolyzed or directly converted in the next step.

Step 3: Formation of the Carboxylate Group

The chlorinated intermediate is hydrolyzed or reacted with potassium hydroxide (KOH) to generate the potassium salt of the oxadiazole-2-carboxylic acid:

5-(propan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride + KOH → Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate + KCl

- Method: Aqueous or alcoholic KOH solution is used, with stirring at room temperature or mild heating.

- Notes: The reaction is monitored via TLC or NMR to confirm complete conversion.

Data Tables and Optimization Outcomes

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acid chloride + hydrazine hydrate | Ethanol | 0–5°C | 65–80 | Controlled low temperature to prevent side reactions |

| 2 | Acylhydrazide + POCl₃ | Dichloromethane | Reflux | 70–85 | Dehydration cyclization to form oxadiazole ring |

| 3 | Chlorinated intermediate + KOH | Water/Alcohol | Room temp | 85–90 | Efficient hydrolysis to potassium salt |

These optimized conditions are supported by literature reports emphasizing safety and high yield, avoiding hazardous reagents like thionyl chloride or strong acids.

Research Outcomes and Literature Support

Recent research demonstrates the viability of this approach:

- A patent described a three-step synthesis avoiding toxic reagents, emphasizing the use of dialkyl oxalates, hydrazine hydrate, and acyl chlorides, with yields exceeding 75% (see).

- Studies on related oxadiazole derivatives have shown that cyclization using POCl₃ or phosphorus pentoxide (P₂O₅) provides high yields and operational safety.

- The formation of potassium salts from the acid derivatives is straightforward, using KOH in aqueous media, resulting in high purity products suitable for pharmaceutical or agricultural applications (,).

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: The oxadiazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted oxadiazoles with different functional groups.

Scientific Research Applications

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent groups and counterion selection. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Oxadiazole Core

Key Observations :

- Electron-donating groups (e.g., methyl) increase solubility and reactivity in polar media, while electron-withdrawing groups (e.g., cyano, trifluoromethyl) improve thermal stability and resistance to oxidation .

- Aromatic substituents (e.g., methoxyphenyl) introduce π-π stacking interactions, favoring solid-state crystallinity .

Comparison with Thiadiazole Analogues

Replacing the oxygen atom in the oxadiazole ring with sulfur yields thiadiazole derivatives, which exhibit distinct electronic and biological properties:

Key Observations :

- Thiadiazoles exhibit reduced hydrogen-bonding capacity compared to oxadiazoles, limiting their utility in hydrophilic systems .

- Oxadiazoles are more commonly employed in medicinal chemistry due to their balanced solubility and metabolic stability .

Potassium Salts vs. Ester Derivatives

Biological Activity

Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has shown potential as a bioactive agent with applications in various fields, including antimicrobial and anticancer research.

Chemical Structure

this compound features a distinctive propan-2-yl substituent that influences its chemical reactivity and biological activity. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like sulfuric acid or phosphorus oxychloride. These reactions often utilize solvents such as ethanol or acetonitrile to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various oxadiazole derivatives, this compound demonstrated effective inhibition against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound was found to induce apoptosis in these cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies | Disruption of cell membrane |

| Anticancer | MCF-7, MEL-8 | 0.65 - 2.41 | Induction of apoptosis via caspase activation |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may modulate biochemical pathways by binding to enzymes or receptors involved in cell proliferation and apoptosis. The precise molecular interactions are still under investigation but are believed to involve hydrophobic interactions typical of oxadiazole derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various oxadiazole derivatives against cancer cell lines, this compound was noted for its potent cytotoxic effects on MCF-7 cells. Flow cytometry assays revealed that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and p53 .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

What are the optimal synthetic routes for Potassium 5-(propan-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be systematically optimized?

Basic : The synthesis typically involves cyclization of hydrazide precursors with carbonyl compounds under acidic or basic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like POCl₃ or H₂SO₄. For reproducibility, use stoichiometric ratios of 1:1.2 (hydrazide:carbonyl) and monitor reaction progress via TLC .

Advanced : To optimize yield and purity, employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, temperature gradients). Response Surface Methodology (RSM) can identify ideal conditions, such as 100°C in ethanol with 1.5 equiv. of POCl₃, achieving >85% yield. Post-synthesis, ion-exchange chromatography is recommended for potassium salt isolation .

Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

Basic : Use /-NMR to confirm substituent positions (e.g., isopropyl group at C5) and FT-IR for oxadiazole ring validation (C=N stretch at 1610–1660 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .

Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles and torsion angles, critical for understanding steric effects. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and HOMO-LUMO gaps, correlating with reactivity .

How can researchers evaluate the compound’s biological activity while addressing discrepancies in published MIC values?

Basic : Conduct in vitro antimicrobial assays (e.g., broth microdilution per CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Normalize results using positive controls (e.g., ciprofloxacin) and triplicate trials to minimize variability .

Advanced : For conflicting MIC data, validate via time-kill kinetics and check for efflux pump inhibition (using verapamil). Synergy studies with β-lactams or azoles can clarify mechanisms. Molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) identifies binding modes .

What computational strategies are effective in predicting the compound’s pharmacokinetics and toxicity?

Advanced : Use SwissADME to predict logP (∼2.1), BBB permeability, and CYP450 interactions. For toxicity, employ ProTox-II to assess hepatotoxicity risk and organ-specific LC₅₀ values. Molecular dynamics (MD) simulations (GROMACS) over 100 ns can model protein-ligand stability in biological membranes .

How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Basic : Store at −20°C in anhydrous DMSO or sealed desiccators to prevent hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months. Degradation products include oxadiazole ring-opened hydrazides .

Advanced : Accelerated stability studies (40°C/75% RH for 3 months) with LC-MS/MS identify major degradation products. Forced degradation (0.1M HCl/NaOH, UV light) reveals pH-sensitive ester hydrolysis and photooxidation pathways .

How do substituent variations at the oxadiazole C5 position influence bioactivity, and what 3D-QSAR models apply?

Basic : Replace the isopropyl group with electron-withdrawing (e.g., −NO₂) or donating (e.g., −OCH₃) groups. Compare MIC shifts against S. aureus; −Cl substituents often enhance potency by 4–8× due to lipophilicity .

Advanced : 3D-QSAR (CoMFA/CoMSIA) using 20 derivatives identifies steric (contour map score >0.3) and electrostatic (σ-potential <−0.2) hotspots. Isopropyl groups at C5 optimize van der Waals interactions in hydrophobic enzyme pockets .

How should researchers resolve contradictions in crystallographic data for this compound?

Advanced : Cross-validate SC-XRD results with neutron diffraction to resolve hydrogen atom ambiguities. Use Rietveld refinement (GSAS-II) for powder data discrepancies. For SHELXL conflicts, check for twinning (TWIN/BASF commands) and anisotropic displacement parameters (ADPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.